molecular formula C18H19FN4O3 B3125860 2-[4-(4-fluorophenyl)piperazino]-N-(2-nitrophenyl)acetamide CAS No. 329778-01-0

2-[4-(4-fluorophenyl)piperazino]-N-(2-nitrophenyl)acetamide

Cat. No. B3125860
CAS RN: 329778-01-0
M. Wt: 358.4 g/mol
InChI Key: YWUCZDXFXXGKNM-UHFFFAOYSA-N
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Description

“2-[4-(4-fluorophenyl)piperazino]-N-(2-nitrophenyl)acetamide” is a chemical compound with the CAS Number: 329778-01-0 . It has a molecular weight of 358.37 and its IUPAC name is 2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-nitrophenyl)acetamide .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C18H19FN4O3 . The InChI Code for this compound is 1S/C18H19FN4O3/c19-14-5-7-15 (8-6-14)22-11-9-21 (10-12-22)13-18 (24)20-16-3-1-2-4-17 (16)23 (25)26/h1-8H,9-13H2, (H,20,24) .


Physical And Chemical Properties Analysis

This compound is a solid . The density of a similar compound, 2-[4-(4-fluorophenyl)piperazino]-N-(2-methoxy-5-nitrophenyl)acetamide, is 1.3±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Anticonvulsant Properties

The compound 2-[4-(4-fluorophenyl)piperazino]-N-(2-nitrophenyl)acetamide and its derivatives have been synthesized and studied for their anticonvulsant properties. For instance, Kamiński et al. (2011) discovered that the compound 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}isoindoline-1,3-dione showed significant protection in electrically induced seizures in mice, indicating its potential as an anticonvulsant agent (Kamiński, Obniska, Wiklik, & Atamanyuk, 2011).

Antinociceptive Properties

Some compounds related to this compound have shown potential as antinociceptive agents. For example, Gokçe et al. (2001) found that the compound 4-(4-fluorophenyl) piperazine was the most active compound in the antinociceptive activity test, suggesting its potential for pain management (Gokçe, Doğruer, & Şahin, 2001).

Immunomodulatory Effects

A piperine analogue, N-(p-nitrophenyl)acetamide piperinoate (HE-02), synthesized from a structure similar to this compound, showed antitumor activity and significant immunomodulatory effects. Santos et al. (2018) reported that HE-02 modulated the immune system to a cytotoxic Th1 profile, providing evidence of its low toxicity and antitumor effect (Santos et al., 2018).

Antihypertensive and Anti-lipid Peroxidative Actions

Compounds structurally related to this compound have shown antihypertensive activity and anti-lipid peroxidative actions. For instance, Minato et al. (1996) discovered that the compound AJ-3941 prevented the impairment of cerebroarterial endothelium-dependent relaxation, indicating its potential in treating conditions like subarachnoid hemorrhage (Minato, Honda, Masuda, Fujitani, & Hosoki, 1996).

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O3/c19-14-5-7-15(8-6-14)22-11-9-21(10-12-22)13-18(24)20-16-3-1-2-4-17(16)23(25)26/h1-8H,9-13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUCZDXFXXGKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC=C2[N+](=O)[O-])C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901191229
Record name 4-(4-Fluorophenyl)-N-(2-nitrophenyl)-1-piperazineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901191229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

329778-01-0
Record name 4-(4-Fluorophenyl)-N-(2-nitrophenyl)-1-piperazineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329778-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Fluorophenyl)-N-(2-nitrophenyl)-1-piperazineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901191229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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